

# (Dibromomethyl)cyclohexane: A Comprehensive Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: (Dibromomethyl)cyclohexane

CAS No.: 52470-92-5

Cat. No.: B14123152

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## Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

**(Dibromomethyl)cyclohexane** is a halogenated organic compound featuring a cyclohexane ring attached to a dibromomethyl group. While a specific CAS Number for this compound is not readily found in major chemical databases, its structure,  $C_7H_{12}Br_2$ , points to a valuable yet under-utilized synthetic intermediate. This guide provides an in-depth exploration of **(Dibromomethyl)cyclohexane**, from its synthesis and characterization to its reactivity and potential applications in medicinal chemistry and drug discovery. The absence of a dedicated CAS number suggests a landscape ripe for novel research and development, where the properties of this molecule can be harnessed for innovative chemical transformations.

This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to effectively utilize **(Dibromomethyl)cyclohexane** in their work.

## Molecular Structure and Physicochemical Properties

The core structure of **(Dibromomethyl)cyclohexane** consists of a saturated six-membered carbon ring (cyclohexane) bonded to a methyl group where two of the hydrogen atoms are substituted with bromine atoms.

Table 1: Predicted Physicochemical Properties of **(Dibromomethyl)cyclohexane**

Property	Predicted Value
Molecular Formula	C <sub>7</sub> H <sub>12</sub> Br <sub>2</sub>
Molecular Weight	255.98 g/mol
Appearance	Colorless to pale yellow liquid (predicted)
Boiling Point	Higher than (bromomethyl)cyclohexane (177-179 °C)
Solubility	Insoluble in water; soluble in common organic solvents

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```

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C2 [label="C", pos="-0.866,0.5!"];  
C3 [label="C", pos="-0.866,-0.5!"];  
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C5 [label="C", pos="0.866,-0.5!"];  
C6 [label="C", pos="0.866,0.5!"];
```

```
// Node for the dibromomethyl group  
C7 [label="C", pos="1.732,1!"];  
Br1 [label="Br", pos="2.5,0.5!"];  
Br2 [label="Br", pos="2.5,1.5!"];  
H_C7 [label="H", pos="1.5,1.5!"];
```

```
// Edges for the cyclohexane ring  
C1 -- C2;  
C2 -- C3;
```

```
C3 -- C4;
```

```
C4 -- C5;
```

```
C5 -- C6;
```

```
C6 -- C1;
```

```
// Edge to the dibromomethyl group
```

```
C6 -- C7;
```

```
C7 -- Br1;
```

```
C7 -- Br2;
```

```
C7 -- H_C7;
```

```
}
```

Caption: Molecular structure of **(Dibromomethyl)cyclohexane**.

## Synthesis and Mechanistic Considerations

The synthesis of gem-dibromoalkanes, such as **(Dibromomethyl)cyclohexane**, is most commonly achieved from the corresponding aldehyde. A well-established method is the Corey-Fuchs reaction, which involves the reaction of an aldehyde with a phosphine-ylide generated from triphenylphosphine and carbon tetrabromide.<sup>[1][2][3]</sup>

## Experimental Protocol: Synthesis of (Dibromomethyl)cyclohexane from Cyclohexanecarboxaldehyde

This protocol is a representative procedure based on the Corey-Fuchs reaction.

Materials:

- Cyclohexanecarboxaldehyde
- Carbon tetrabromide (CBr<sub>4</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Dichloromethane (DCM), anhydrous
- n-Butyllithium (n-BuLi) in hexanes

- Diethyl ether, anhydrous
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous

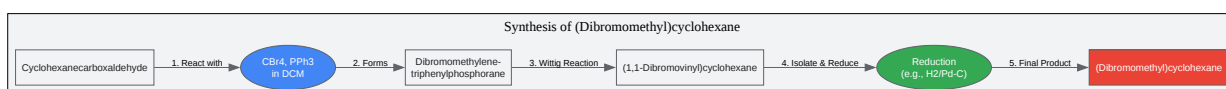
#### Procedure:

- **Ylide Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add carbon tetrabromide (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. The solution will turn from colorless to a deep orange/red, indicating the formation of the dibromomethylenetriphenylphosphorane ylide.
- **Wittig Reaction:** To the ylide solution at 0 °C, add cyclohexanecarboxaldehyde (1.0 equivalent) dropwise via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
- **Work-up and Purification:** Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, (1,1-dibromovinyl)cyclohexane, can be purified by column chromatography on silica gel.
- **Reduction to (Dibromomethyl)cyclohexane:** While the Corey-Fuchs reaction is primarily used to generate alkynes, the intermediate gem-dibromoalkene can be isolated. To obtain the target **(Dibromomethyl)cyclohexane**, a reduction of the double bond would be necessary. This can be achieved through catalytic hydrogenation. Alternatively, direct conversion of the aldehyde to the gem-dibromoalkane has been reported using reagents like triphenylphosphine and N-bromosuccinimide.[4]

#### Causality of Experimental Choices:

- **Anhydrous Conditions:** The phosphine ylide and organolithium reagents are highly reactive towards water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagents and ensure high yields.

- **Low Temperature:** The initial ylide formation and the subsequent reaction with the aldehyde are exothermic. Maintaining a low temperature (0 °C) helps to control the reaction rate, minimize side reactions, and improve the stability of the reactive intermediates.
- **Inert Atmosphere:** A nitrogen or argon atmosphere is crucial to prevent the oxidation of the triphenylphosphine and the reaction of the ylide with atmospheric oxygen and moisture.



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Caption: Synthetic workflow for **(Dibromomethyl)cyclohexane**.

## Structural Characterization and Spectroscopic Analysis

Due to the lack of commercially available **(Dibromomethyl)cyclohexane**, experimental spectroscopic data is not readily available. However, based on the known spectral properties of similar compounds, we can predict the key features in its NMR and mass spectra.

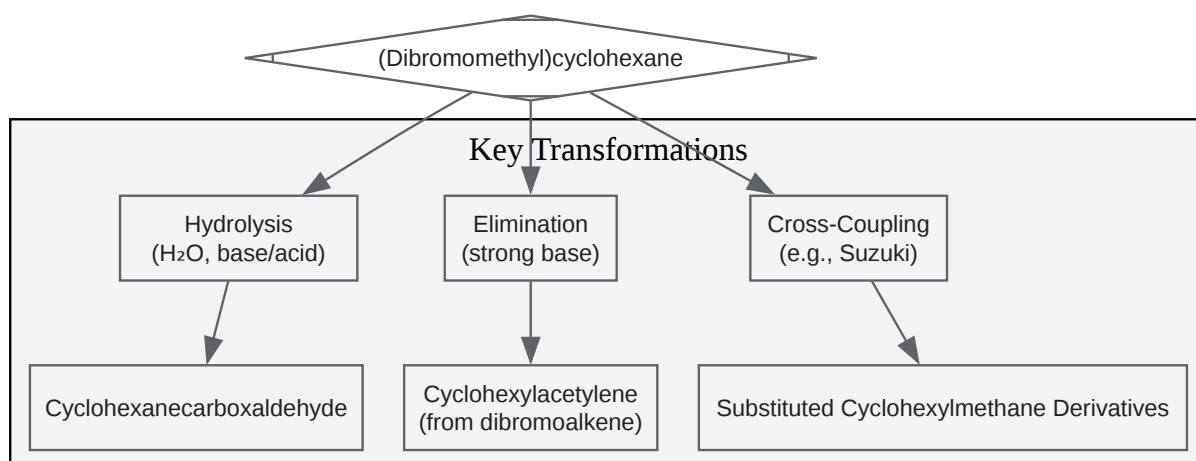
Table 2: Predicted Spectroscopic Data for **(Dibromomethyl)cyclohexane**

Technique	Predicted Chemical Shifts ( $\delta$ ) / m/z	Key Features
$^1\text{H}$ NMR	~5.8-6.2 ppm (t, 1H, $-\text{CHBr}_2$ )	The proton on the dibromomethyl carbon is expected to be a triplet due to coupling with the adjacent methine proton on the cyclohexane ring. This proton will be significantly downfield due to the deshielding effect of the two bromine atoms.
~1.0-2.2 ppm (m, 11H, cyclohexane)	The protons on the cyclohexane ring will appear as a complex multiplet in the aliphatic region.	
$^{13}\text{C}$ NMR	~40-50 ppm ( $-\text{CHBr}_2$ )	The carbon of the dibromomethyl group will be in the upfield region, shifted downfield compared to a standard methyl group due to the attached bromines.
~25-45 ppm (cyclohexane carbons)	The carbons of the cyclohexane ring will appear in the typical aliphatic region. <sup>[5]</sup>	
Mass Spec (EI)	$\text{M}^+$ peaks at m/z 254, 256, 258	The molecular ion peak will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio).
$[\text{M}-\text{Br}]^+$ at m/z 175, 177	Loss of a bromine atom is a common fragmentation pathway.	
$[\text{C}_7\text{H}_{11}]^+$ at m/z 95	The cyclohexylmethyl cation is another likely fragment.	

## Chemical Reactivity and Synthetic Utility

The gem-dibromomethyl group is a versatile functional handle for a variety of chemical transformations.

- Aldehyde Synthesis: **(Dibromomethyl)cyclohexane** can serve as a stable precursor to cyclohexanecarboxaldehyde. Hydrolysis of the gem-dibromide under basic or acidic conditions will yield the corresponding aldehyde. This is particularly useful when the aldehyde itself is unstable or difficult to handle.
- Corey-Fuchs Alkyne Synthesis: Treatment of the intermediate (1,1-dibromovinyl)cyclohexane with a strong base like n-butyllithium leads to the formation of cyclohexylacetylene, a terminal alkyne.[1][2][3] This provides a reliable method for one-carbon homologation of an aldehyde to an alkyne.
- Metal-Catalyzed Cross-Coupling Reactions: The C-Br bonds in **(Dibromomethyl)cyclohexane** can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form new carbon-carbon bonds.[6] This allows for the introduction of diverse substituents at the methyl position.
- Formation of Carbenes: Treatment with strong bases can lead to the formation of a bromocarbene intermediate, which can then undergo various insertion or cyclopropanation reactions.



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Caption: Reactivity pathways of **(Dibromomethyl)cyclohexane**.

## Applications in Drug Discovery and Development

The cyclohexane moiety is a common scaffold in many approved drugs, where it can serve as a bioisosteric replacement for phenyl rings to improve physicochemical properties such as solubility and metabolic stability. The introduction of a reactive handle like the dibromomethyl group opens up avenues for further derivatization and the synthesis of novel drug candidates.

- Scaffold for Library Synthesis: **(Dibromomethyl)cyclohexane** can be used as a starting material to generate a library of compounds with diverse functionalities. The reactivity of the C-Br bonds allows for the introduction of various substituents through cross-coupling reactions, leading to a wide range of potential drug candidates for screening.
- Bioisosteric Replacement: The gem-dibromo group can be considered a lipophilic hydrogen bond acceptor and can influence the conformational preferences of the molecule. In certain contexts, it could serve as a bioisostere for other functional groups, such as a carbonyl or a sulfone group.
- Warhead for Covalent Inhibitors: While less common than other electrophilic groups, the reactivity of the C-Br bonds could potentially be exploited in the design of targeted covalent inhibitors, where the molecule forms a permanent bond with a specific amino acid residue in a protein target.

## Conclusion

**(Dibromomethyl)cyclohexane**, despite its current lack of a registered CAS number, represents a promising and versatile building block for organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials via established methods like the Corey-Fuchs reaction is straightforward. The rich reactivity of the gem-dibromomethyl group allows for a wide array of chemical transformations, making it a valuable intermediate for the construction of complex molecules. For researchers and drug development professionals, **(Dibromomethyl)cyclohexane** offers an opportunity to explore novel chemical space and develop innovative therapeutic agents. The information provided in this guide serves as a foundational resource to stimulate further investigation and unlock the full synthetic potential of this intriguing molecule.

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